molecular formula C7H8FNO B13596802 (1R)-1-(6-fluoropyridin-3-yl)ethan-1-ol

(1R)-1-(6-fluoropyridin-3-yl)ethan-1-ol

Cat. No.: B13596802
M. Wt: 141.14 g/mol
InChI Key: BAXMCVFPJFOSCM-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(6-Fluoropyridin-3-yl)ethan-1-ol is a chiral alcohol of high interest in medicinal and organic chemistry. While specific studies on this exact (1R) enantiomer are not readily available in the public domain, research on its (1S)-1-(3-fluoropyridin-2-yl) stereoisomer highlights the critical importance of enantiomeric purity in influencing biological activity and metabolic stability . Compounds within this class are frequently employed as key synthetic intermediates, or "building blocks," in the construction of more complex molecules for pharmaceutical applications . The presence of the fluorine atom on the pyridine ring is a common structural feature used to enhance a molecule's lipophilicity and binding affinity, which can improve its pharmacokinetic profile . Researchers value this chiral compound for developing novel active ingredients where stereochemical specificity is required. This compound is for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H8FNO

Molecular Weight

141.14 g/mol

IUPAC Name

(1R)-1-(6-fluoropyridin-3-yl)ethanol

InChI

InChI=1S/C7H8FNO/c1-5(10)6-2-3-7(8)9-4-6/h2-5,10H,1H3/t5-/m1/s1

InChI Key

BAXMCVFPJFOSCM-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=CN=C(C=C1)F)O

Canonical SMILES

CC(C1=CN=C(C=C1)F)O

Origin of Product

United States

Preparation Methods

Preparation Methods of (1R)-1-(6-Fluoropyridin-3-yl)ethan-1-ol

Detailed Synthetic Routes

Route A: Asymmetric Reduction of 1-(6-Fluoropyridin-3-yl)ethanone

Step 1: Preparation of 1-(6-Fluoropyridin-3-yl)ethanone

  • Starting from 6-fluoropyridin-3-ylboronic acid or 6-fluoropyridin-3-ol, a Friedel-Crafts acylation or Suzuki coupling can be employed to install the ethanone group at the 1-position.
  • Typical reagents include acyl chlorides or ethyl acetate derivatives under palladium-catalyzed conditions.

Step 2: Asymmetric Reduction

  • The ketone is subjected to asymmetric catalytic reduction using chiral catalysts such as Noyori-type Ru(II) complexes or chiral oxazaborolidine catalysts.
  • Common reducing agents: hydrogen gas (H2) with chiral Ru catalysts or borane derivatives with chiral ligands.
  • Reaction conditions are optimized to favor the (R)-enantiomer, often achieving enantiomeric excess (ee) > 90%.

Reaction Scheme Summary:

Step Reagents/Conditions Outcome
1 6-Fluoropyridin-3-ylboronic acid, Pd catalyst, acyl chloride 1-(6-Fluoropyridin-3-yl)ethanone
2 Chiral Ru(II) catalyst, H2, solvent (e.g., isopropanol), room temp This compound

Yields: Typically 70-85% overall yield reported in literature with high stereoselectivity.

Route B: Nucleophilic Addition of Organometallic Reagents to 6-Fluoropyridine-3-carbaldehyde

Step 1: Synthesis of 6-Fluoropyridine-3-carbaldehyde

  • Prepared via selective oxidation of methyl-substituted fluoropyridines or direct formylation methods.

Step 2: Addition of Methylmagnesium Bromide or Ethylmagnesium Bromide

  • The aldehyde is reacted with methylmagnesium bromide (Grignard reagent) or an equivalent organometallic nucleophile.
  • This nucleophilic addition forms the secondary alcohol intermediate.

Step 3: Resolution or Asymmetric Catalysis

  • The racemic mixture can be resolved by chiral chromatography or enzymatic methods.
  • Alternatively, asymmetric addition using chiral ligands or catalysts (e.g., chiral amino alcohols) can be employed to directly obtain the (R)-enantiomer.

Reaction Scheme Summary:

Step Reagents/Conditions Outcome
1 6-Fluoropyridine, oxidation agents (e.g., SeO2) 6-Fluoropyridine-3-carbaldehyde
2 Methylmagnesium bromide, ether solvent, 0°C to r.t. Racemic 1-(6-Fluoropyridin-3-yl)ethan-1-ol
3 Chiral catalyst or resolution techniques This compound

Yields: Moderate to high yields (60-80%) with enantioselectivities depending on catalyst/resolution method.

Industrial Scale Preparation

Industrial processes for this compound prioritize scalability, cost-effectiveness, and environmental considerations.

  • Continuous flow reactors are increasingly used for the Grignard or catalytic hydrogenation steps to ensure consistent quality.
  • Catalysts are selected for recyclability and minimized metal contamination.
  • Solvent recycling and green chemistry principles are applied to reduce waste.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Yield (%) Enantiomeric Excess (ee) Notes
Asymmetric Reduction of Ketone 1-(6-Fluoropyridin-3-yl)ethanone Chiral Ru(II) catalyst, H2 70-85 >90% High stereoselectivity
Nucleophilic Addition to Aldehyde 6-Fluoropyridine-3-carbaldehyde Methylmagnesium bromide, chiral ligands 60-80 Variable (up to 90%) Requires resolution or catalysis

Analytical and Research Data Supporting Preparation

Scientific Research Applications

(1R)-1-(6-fluoropyridin-3-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (1R)-1-(6-fluoropyridin-3-yl)ethan-1-ol depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, leading to a biological response.

    Chemical Reactions: The fluorine atom on the pyridine ring can influence the reactivity and selectivity of the compound in various chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (1R)-1-(6-fluoropyridin-3-yl)ethan-1-ol with its structural analogs, focusing on substituent effects, stereochemistry, and physicochemical properties.

Halogen-Substituted Pyridine Derivatives

Table 1: Comparison of Halogen-Substituted Pyridine Ethanol Derivatives

Compound Name Substituents (Pyridine Position) Molecular Formula Molecular Weight (g/mol) Purity (%) Enantiomeric Excess (ee, %) Key Applications Reference
This compound 6-F, 3-CH(OH)CH3 (R) C7H8FNO 153.15 (estimated) N/A N/A Pharmaceutical intermediates
(1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol 6-Br, 3-CH(OH)CH3 (R) C7H8BrNO 202.05 ≥95 N/A Research reagent
(1S)-1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol 6-Cl, 3-CF3 (S) C7H5ClF3NO 211.57 ≥95 ≥97.5 Drug substance intermediates
(1S)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethan-1-ol 5-Cl, 2-F, 3-CH(OH)CF2 (S) C7H6ClF2NO 193.58 N/A N/A Not specified

Key Observations:

  • Halogen Effects: Bromine and chlorine substituents increase molecular weight and may enhance lipophilicity compared to fluorine .
  • Trifluoromethyl Groups: The trifluoroethyl group in (1S)-1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol significantly raises molecular weight (211.57 g/mol) and improves metabolic resistance due to the strong electron-withdrawing nature of CF3 .
  • Stereochemical Purity: (1S)-1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol achieves ≥97.5% ee via biocatalytic synthesis, highlighting the importance of enantioselective methods in industrial production .
Aromatic Ring Substitution Variants

Table 2: Comparison with Fluorophenyl and Trifluorophenyl Analogs

Compound Name Aromatic Ring Type Molecular Formula Molecular Weight (g/mol) Stereochemical Purity (%) Synthesis Yield (%) Reference
(R)-1-(3-Fluorophenyl)ethan-1-ol Benzene C8H9FO 140.16 88 99
(R)-1-(4-Fluorophenyl)ethan-1-ol Benzene C8H9FO 140.16 90 99
(1R)-1-(2,4,6-Trifluorophenyl)ethan-1-ol Benzene C8H7F3O 176.14 N/A N/A

Key Observations:

  • Ring Type: Pyridine-based derivatives (e.g., this compound) exhibit higher polarity and hydrogen-bonding capacity compared to benzene analogs, influencing solubility and receptor binding .

Q & A

Q. What are the optimal synthetic routes for (1R)-1-(6-fluoropyridin-3-yl)ethan-1-ol?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or asymmetric reduction. For example, fluoropyridine derivatives can react with trifluoroacetaldehyde or ethanol precursors under catalytic conditions. A base (e.g., NaH) facilitates deprotonation, followed by stereoselective addition to retain the (1R) configuration. Reaction optimization includes temperature control (0–25°C) and solvent selection (e.g., THF or DCM) to enhance yield and enantiomeric excess (EE) . Catalysts like chiral oxazaborolidines may improve stereochemical outcomes .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR confirm the pyridinyl and ethanol moieties, with chemical shifts for fluorine (e.g., δ ~140–160 ppm for 19^19F) and chiral center protons (split signals due to stereochemistry) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 186.07 for C7_7H8_8FNO).
  • Chiral HPLC : Used to determine enantiomeric purity (e.g., >97% EE via columns like Chiralpak IA/IB) .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer :
  • Building Block : Used to synthesize fluorinated analogs for drug candidates, leveraging fluorine’s metabolic stability and bioavailability .
  • Enzyme Studies : The pyridinyl ethanol scaffold interacts with enzymes (e.g., kinases) via hydrogen bonding and hydrophobic effects. Fluorine’s electronegativity modulates binding affinity .

Advanced Research Questions

Q. How does stereochemistry at the C1 position influence biological activity?

  • Methodological Answer : The (1R) configuration enhances target selectivity due to spatial alignment with chiral binding pockets. For example, (R)-enantiomers of similar fluoropyridinyl ethanols show 10–50× higher inhibition of cytochrome P450 enzymes than (S)-forms. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations validate these interactions . Comparative studies using racemic mixtures vs. enantiopure samples are critical .

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Methodological Answer :
  • Comparative Analysis : Replicate assays under standardized conditions (e.g., pH, temperature) to isolate variables. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains or assay media .
  • Mechanistic Profiling : Use techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics and thermodynamics .
  • Meta-Analysis : Cross-reference data from PubChem or ChEMBL to identify outliers .

Q. What computational strategies predict the compound’s reactivity in complex reactions?

  • Methodological Answer :
  • DFT Calculations : Model transition states for nucleophilic substitutions (e.g., Fukui indices to identify reactive sites) .
  • Machine Learning (ML) : Train models on fluoropyridine reaction datasets to predict yields under varying conditions (e.g., solvent polarity, catalyst loading) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.